molecular formula C37H37N5O4 B10848759 5-{4-[2-(4-methylphenyl)benzoylamino]benzoyl}-1-(4-methyl-1-piperazinylcarbonyl)methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2(2H)-one

5-{4-[2-(4-methylphenyl)benzoylamino]benzoyl}-1-(4-methyl-1-piperazinylcarbonyl)methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2(2H)-one

Cat. No.: B10848759
M. Wt: 615.7 g/mol
InChI Key: IOISKVCNGOOFMR-UHFFFAOYSA-N
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Description

FR161282 is a nonpeptide vasopressin V2 receptor antagonist. It has been studied for its potential pharmacological applications, particularly in the regulation of water retention and kidney function. This compound is known for its high selectivity and affinity for the vasopressin V2 receptor, making it a valuable tool in both research and therapeutic contexts .

Preparation Methods

The synthesis of FR161282 involves several steps, typically starting with the preparation of key intermediates. The synthetic route includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure the desired chemical transformations occur efficiently .

Chemical Reactions Analysis

FR161282 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Used to introduce or remove specific functional groups.

    Substitution: Common reagents include halogens and alkylating agents, leading to the formation of derivatives with different properties.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new alkyl or aryl groups .

Scientific Research Applications

FR161282 has a wide range of scientific research applications:

Mechanism of Action

FR161282 exerts its effects by selectively binding to the vasopressin V2 receptor. This binding inhibits the receptor’s activity, leading to a decrease in water reabsorption in the kidneys. The molecular targets and pathways involved include:

Comparison with Similar Compounds

FR161282 is unique due to its high selectivity and affinity for the vasopressin V2 receptor. Similar compounds include:

    Tolvaptan: Another vasopressin V2 receptor antagonist, used clinically for similar indications.

    Conivaptan: A dual vasopressin V1A and V2 receptor antagonist, with broader applications but less selectivity.

The uniqueness of FR161282 lies in its nonpeptide structure and specific receptor targeting, which can offer advantages in terms of stability and specificity .

Properties

Molecular Formula

C37H37N5O4

Molecular Weight

615.7 g/mol

IUPAC Name

2-(4-methylphenyl)-N-[4-[5-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]phenyl]benzamide

InChI

InChI=1S/C37H37N5O4/c1-26-11-13-27(14-12-26)30-7-3-4-8-31(30)36(45)38-29-17-15-28(16-18-29)37(46)41-20-19-34(43)42(33-10-6-5-9-32(33)41)25-35(44)40-23-21-39(2)22-24-40/h3-18H,19-25H2,1-2H3,(H,38,45)

InChI Key

IOISKVCNGOOFMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)N4CCC(=O)N(C5=CC=CC=C54)CC(=O)N6CCN(CC6)C

Origin of Product

United States

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